1-(5-Aminopyridin-2-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-(5-aminopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H8N2O/c1-2-8(11)7-4-3-6(9)5-10-7/h2-5H,1,9H2 |
InChI Key |
JDQZVEBEJLTOGT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution and Reduction Route
This route employs a halogenated nitropyridine precursor, such as 2-chloro-5-nitropyridine, which undergoes nucleophilic aromatic substitution with an amine or alcohol to introduce the desired substituent at the 2-position. The nitro group at the 5-position is then reduced to an amino group, and subsequent acylation introduces the propenone side chain.
- Starting Material: 2-chloro-5-nitropyridine.
- Step 1: Nucleophilic aromatic substitution with a suitable amine to replace the chloro substituent.
- Step 2: Palladium-catalyzed hydrogenation to reduce the nitro group to an amino group.
- Step 3: Friedel-Crafts acylation or coupling to introduce the propenone (α,β-unsaturated ketone) moiety at the 2-position.
- Use of aluminum chloride (AlCl₃) as Lewis acid catalyst for acylation.
- Acid chlorides as acylating agents.
- Reaction conditions typically involve low temperature initiation (0 °C) followed by room temperature stirring for extended periods (16–20 h).
- Workup includes quenching with hydrochloric acid, extraction, washing, drying, and concentration under reduced pressure.
AlCl₃ (2.5 equivalents) in dichloromethane at 0 °C is treated with an acid chloride (2 equivalents) and methyl-1H-pyrrole-2-carboxylate (1 equivalent), stirred for 16 h at room temperature, then quenched and purified to yield the acylated product in 89–92% yield.
Subsequent hydrolysis with lithium hydroxide (LiOH) in water/THF at 67 °C for 18 h affords the carboxylic acid intermediate in 95–99% yield.
Amination steps involve cyanuric fluoride mediated coupling with amines in acetonitrile under mild conditions, followed by purification.
Nitro group reduction is efficiently achieved via catalytic hydrogenation using 10% Pd/C under hydrogen pressure at 40 °C for 2 h.
Base-Promoted Cascade Cyclization from β-Enaminones or N-Propargylic β-Enaminones
An alternative and efficient method involves the synthesis of 2-aminopyridine derivatives through base-promoted cascade cyclization reactions starting from β-enaminones or N-propargylic β-enaminones.
- The reaction proceeds smoothly at room temperature using sodium hydroxide (NaOH) as the sole additive.
- The formyl group in formamides acts as a traceless activating group that is released during the reaction.
- The process involves formation of active intermediates such as 1,4-oxazepine, epoxides, and dihydropyridine intermediates, which then aromatize to give the aminopyridine product.
- This method avoids the need for protection/deprotection steps and harsh reaction conditions.
- Room temperature stirring in DMSO solvent.
- Use of NaOH as base.
- Reaction times around 2 hours.
- Workup includes quenching with water, extraction with ethyl acetate, drying, and chromatographic purification.
Cyclocondensation of Acylethynylpyrroles with Guanidine
Another advanced synthetic approach involves the cyclocondensation of 2-acylethynylpyrroles with guanidine nitrate under basic conditions to form pyrrole–aminopyridine ensembles, which are structurally related to 1-(5-Aminopyridin-2-yl)prop-2-en-1-one.
- The reaction is carried out in dimethyl sulfoxide (DMSO) with potassium hydroxide (KOH) at elevated temperatures (110–115 °C) for 4 hours.
- Guanidine acts as a nucleophile adding to the triple bond of the acylethynylpyrrole, followed by intramolecular cyclization and dehydration.
- The reaction tolerates a variety of substituents on the pyrrole ring and acyl groups, showing broad substrate scope.
- Yields up to 91% have been reported under optimized conditions.
- Initial nucleophilic addition of guanidine to the triple bond.
- Intramolecular cyclization involving the carbonyl group.
- Elimination of water to form the dihydropyrimidin-4-ol intermediate.
- Further nucleophilic additions can lead to complex adducts.
Representative Reaction Conditions:
| Component | Equivalents | Conditions |
|---|---|---|
| 2-Acylethynylpyrrole | 1.0 | DMSO solvent |
| Guanidine nitrate | 1.0 | 110–115 °C, 4 hours |
| Potassium hydroxide (KOH) | 1.5 |
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Temperature | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution + Reduction + Acylation | 2-chloro-5-nitropyridine, amine, Pd/C hydrogenation, acid chloride, AlCl₃ | 0 °C to RT (acylation), 40 °C (hydrogenation) | 89–99 | High yields, well-established | Multi-step, requires Pd catalyst |
| Base-Promoted Cascade Cyclization from β-Enaminones | β-enaminones, NaOH, DMSO | Room temperature | ~70 | Mild conditions, no protection needed | Substrate specific, moderate yields |
| Cyclocondensation of Acylethynylpyrroles with Guanidine | 2-acylethynylpyrroles, guanidine nitrate, KOH, DMSO | 110–115 °C | Up to 91 | High yield, broad substrate scope | Requires elevated temperature |
In-Depth Research Findings and Notes
The nucleophilic aromatic substitution route leverages the high reactivity of halogenated nitropyridines and the ease of nitro group reduction to amines, enabling selective functionalization at the 2- and 5-positions of the pyridine ring.
The base-promoted cascade cyclization method offers a more direct route to 2-aminopyridines without the need for transition metal catalysts, making it attractive for large-scale or green chemistry applications.
Cyclocondensation with guanidine nitrate is particularly effective for synthesizing aminopyridine derivatives with additional pyrrole substituents, which may be relevant for drug discovery efforts targeting pyrrole–aminopyrimidine scaffolds.
Reaction optimization studies indicate that solvent choice, base strength, temperature, and reagent ratios critically affect yields and selectivity, emphasizing the need for tailored conditions depending on the starting materials and desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
1-(5-Aminopyridin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group on the pyridine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce more saturated amines .
Scientific Research Applications
1-(5-Aminopyridin-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The following table highlights key differences between 1-(5-Aminopyridin-2-yl)prop-2-en-1-one and related compounds:
Structural and Functional Insights
- Electronic Effects: The 5-aminopyridin-2-yl group in the target compound provides electron-donating resonance effects, stabilizing the enone system. In contrast, electron-withdrawing groups like the 5-nitrofuran-2-yl in reduce electron density, altering reactivity in electrophilic additions.
- Solubility: The amino group in the target compound enhances water solubility compared to non-polar substituents (e.g., naphthalen-2-yl in or pyren-1-yl in ).
- Biological Activity: The dimethylamino-indole derivative is a key intermediate in tyrosine kinase inhibitors, suggesting that the target compound’s amino-pyridine moiety may also interact with biological targets through hydrogen bonding or π-π stacking.
Biological Activity
1-(5-Aminopyridin-2-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one is CHNO, characterized by a pyridine ring with an amino group and an enone moiety. This unique structure contributes to its reactivity and biological interactions.
The biological activity of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, impacting cellular processes crucial for cancer cell proliferation and survival.
Interaction with Tubulin
Research indicates that 1-(5-Aminopyridin-2-yl)prop-2-en-1-one may disrupt microtubule dynamics by binding to tubulin, which is essential for cell division. This mechanism suggests potential applications in cancer therapy, particularly against tumors that are resistant to conventional treatments .
Anticancer Potential
Several studies have highlighted the anticancer properties of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. For instance, it showed an IC value of 1.17 µM against glioblastoma cells, indicating potent activity .
- Mechanistic Insights : The induction of apoptosis in cancer cells has been linked to the compound's ability to disturb mitochondrial membrane potentials and activate caspase pathways .
Antimicrobial Activity
In addition to its anticancer effects, 1-(5-Aminopyridin-2-yl)prop-2-en-1-one has been studied for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.
Table 1: Summary of Biological Activities
Case Study: Glioblastoma Treatment
A notable case study involved the application of 1-(5-Aminopyridin-2-yl)prop-2-en-1-one in treating glioblastoma. The compound was tested in vivo, showing significant tumor reduction in animal models. The study emphasized the importance of structural modifications to enhance blood-brain barrier penetration, which is critical for effective glioblastoma therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
